molecular formula C27H22FN3O3 B2863657 3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 872198-33-9

3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No. B2863657
CAS RN: 872198-33-9
M. Wt: 455.489
InChI Key: AVCJBXPXOSXCHD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the ethoxy group could potentially undergo reactions such as deprotonation or nucleophilic substitution, while the quinoline ring could potentially participate in electrophilic aromatic substitution reactions .

Mechanism of Action

Target of Action

The primary target of this compound is the Proteinase-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombosis and hemostasis .

Mode of Action

This compound acts as an antagonist to PAR4 . It binds to the receptor, blocking its activation and subsequent signaling pathways . This results in effective antiplatelet aggregation activity .

Biochemical Pathways

Upon binding to PAR4, the compound inhibits the activation of downstream signaling pathways involved in platelet aggregation . This leads to a reduction in platelet aggregation, a key factor in thrombosis .

Pharmacokinetics

The compound exhibits good metabolic stability in human liver microsomes, with a half-life (T1/2) of 97.6 minutes for one of its isomers . It also displays good oral pharmacokinetic (PK) profiles in mice, with a half-life (T1/2) of 7.32 hours and a bioavailability (F) of 45.11% .

Result of Action

The compound’s action results in effective antiplatelet activity, which can be beneficial in the treatment of arterial thrombotic diseases . Importantly, it achieves this effect with a low bleeding tendency .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the metabolic stability of the compound can be affected by the presence of certain enzymes in the liver . Additionally, the compound’s oral bioavailability can be influenced by factors such as gastric pH and the presence of food .

properties

IUPAC Name

14-(4-ethoxyphenyl)-17-[(2-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O3/c1-2-32-19-9-7-17(8-10-19)26-21-16-31(15-18-5-3-4-6-22(18)28)23-14-25-24(33-11-12-34-25)13-20(23)27(21)30-29-26/h3-10,13-14,16H,2,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCJBXPXOSXCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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